

Technical Guide: Synthesis and Characterization of 5-Bromo-4-methoxy-2-nitroaniline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Bromo-4-methoxy-2-nitroaniline**

Cat. No.: **B1330308**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **5-Bromo-4-methoxy-2-nitroaniline** (CAS No: 173312-36-2), a key intermediate in organic synthesis. This document outlines a plausible synthetic route, detailed experimental protocols based on analogous reactions, and predicted characterization data.

Physicochemical Properties

A summary of the key physicochemical properties for **5-Bromo-4-methoxy-2-nitroaniline** is presented in the table below.

Property	Value
CAS Number	173312-36-2
Molecular Formula	C ₇ H ₇ BrN ₂ O ₃
Molecular Weight	247.05 g/mol
IUPAC Name	5-Bromo-4-methoxy-2-nitroaniline
Alternate Name	4-Bromo-5-methoxy-2-nitroaniline

Synthesis of 5-Bromo-4-methoxy-2-nitroaniline

The synthesis of **5-Bromo-4-methoxy-2-nitroaniline** can be achieved through a three-step process starting from 3-Bromo-4-methoxyaniline. This process involves the protection of the amino group via acetylation, followed by nitration, and subsequent deprotection through hydrolysis.

Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **5-Bromo-4-methoxy-2-nitroaniline**.

Experimental Protocols

The following protocols are based on established procedures for analogous reactions and provide a comprehensive guide for the synthesis.

Step 1: Acetylation of 3-Bromo-4-methoxyaniline

This initial step protects the amino group of 3-Bromo-4-methoxyaniline as an acetamide to prevent unwanted side reactions during the subsequent nitration.

- Materials:
 - 3-Bromo-4-methoxyaniline
 - Acetic anhydride
 - Glacial acetic acid
- Procedure:
 - In a round-bottom flask, dissolve 3-Bromo-4-methoxyaniline in glacial acetic acid.
 - Add acetic anhydride to the solution.

- Stir the mixture at room temperature for 1-2 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into ice-water to precipitate the product.
- Collect the solid by filtration, wash with water, and dry to yield N-(3-Bromo-4-methoxyphenyl)acetamide.

Step 2: Nitration of N-(3-Bromo-4-methoxyphenyl)acetamide

The protected aniline is nitrated at the position ortho to the amino group and meta to the methoxy group.

- Materials:
 - N-(3-Bromo-4-methoxyphenyl)acetamide
 - Concentrated sulfuric acid
 - Fuming nitric acid
- Procedure:
 - To a solution of N-(3-Bromo-4-methoxyphenyl)acetamide in concentrated sulfuric acid, cool the mixture to 0-5 °C in an ice-salt bath.
 - Slowly add a pre-cooled mixture of concentrated sulfuric acid and fuming nitric acid dropwise, maintaining the internal temperature below 10 °C.
 - After the addition is complete, continue stirring at 0-5 °C for 1 hour.
 - Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
 - Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry to obtain N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide.

Step 3: Hydrolysis of N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide

The acetyl protecting group is removed by acid or alkaline hydrolysis to yield the final product.

- Materials:

- N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide
- Hydrochloric acid or Sodium hydroxide solution
- Ethanol

- Procedure:

- Suspend N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide in a mixture of ethanol and hydrochloric acid (or sodium hydroxide solution).
- Heat the mixture to reflux and maintain for 2-4 hours.
- Monitor the reaction by TLC until the starting material is completely consumed.
- Cool the reaction mixture to room temperature.
- If using acidic hydrolysis, neutralize the mixture with a base (e.g., sodium bicarbonate) to precipitate the product. If using alkaline hydrolysis, the product may precipitate upon cooling.
- Collect the solid by filtration, wash with water, and dry to yield **5-Bromo-4-methoxy-2-nitroaniline**.
- The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Characterization

A comprehensive characterization of **5-Bromo-4-methoxy-2-nitroaniline** is essential to confirm its identity and purity. The following tables summarize the predicted spectral data based on the analysis of closely related compounds.

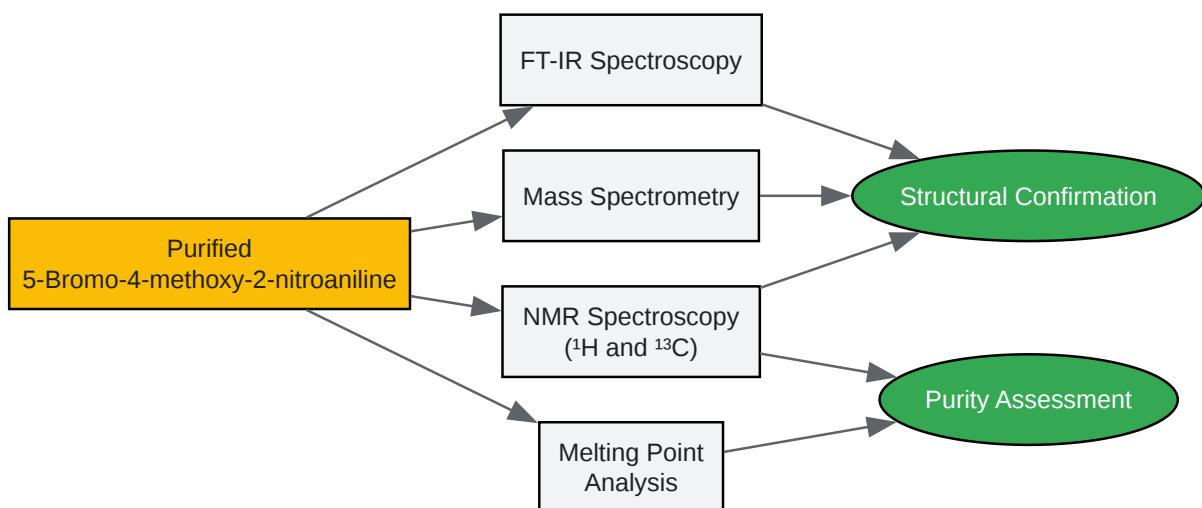
Predicted Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance) Spectrum

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.5	s	1H	Ar-H
~6.8	s	1H	Ar-H
~6.0	br s	2H	-NH ₂
~3.9	s	3H	-OCH ₃

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectrum

Chemical Shift (δ , ppm)	Assignment
~150-155	C-NH ₂
~145-150	C-NO ₂
~140-145	C-OCH ₃
~120-125	Ar-CH
~115-120	Ar-CH
~105-110	C-Br
~55-60	-OCH ₃


FT-IR (Fourier-Transform Infrared) Spectrum

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
3400-3500	Medium	N-H Stretch	Primary Amine
3300-3400	Medium	N-H Stretch	Primary Amine
2850-2950	Medium	C-H Stretch	Aliphatic (Methoxy)
1600-1640	Strong	N-H Bend	Primary Amine
1500-1550	Strong	Asymmetric NO ₂ Stretch	Nitro Group
1330-1370	Strong	Symmetric NO ₂ Stretch	Nitro Group
1250-1300	Strong	C-N Stretch	Aromatic Amine
1000-1100	Strong	C-O-C Stretch	Ether
550-650	Medium-Strong	C-Br Stretch	Aryl Halide

Mass Spectrometry (MS)

m/z	Interpretation
246/248	[M] ⁺ Molecular ion peak (presence of Br isotopes)

Characterization Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the characterization of **5-Bromo-4-methoxy-2-nitroaniline**.

This technical guide provides a foundational understanding of the synthesis and characterization of **5-Bromo-4-methoxy-2-nitroaniline**. The provided protocols and data, while based on analogous systems, offer a robust starting point for researchers in the field. Experimental verification of the predicted data is recommended for rigorous scientific application.

- To cite this document: BenchChem. [Technical Guide: Synthesis and Characterization of 5-Bromo-4-methoxy-2-nitroaniline]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1330308#5-bromo-4-methoxy-2-nitroaniline-synthesis-and-characterization\]](https://www.benchchem.com/product/b1330308#5-bromo-4-methoxy-2-nitroaniline-synthesis-and-characterization)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com